molecular formula C10H13BrO2 B14833583 2-Bromo-3-(tert-butoxy)phenol

2-Bromo-3-(tert-butoxy)phenol

Katalognummer: B14833583
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: MEEVDBXLYQDHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-(tert-butoxy)phenol is an organic compound that features a bromine atom and a tert-butoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(tert-butoxy)phenol can be achieved through several methods. One common approach involves the bromination of 3-(tert-butoxy)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Another method involves the use of diethyl dibromomalonate as a brominating agent, which can be heated with substituted cyclohexanones to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(tert-butoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(tert-butoxy)phenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-(tert-butoxy)phenol
  • 2-Bromo-5-(tert-butoxy)phenol
  • 2-Bromo-6-(tert-butoxy)phenol
  • 3-Bromo-4-(tert-butoxy)phenol

Uniqueness

2-Bromo-3-(tert-butoxy)phenol is unique due to the specific positioning of the bromine atom and tert-butoxy group on the phenol ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C10H13BrO2

Molekulargewicht

245.11 g/mol

IUPAC-Name

2-bromo-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,1-3H3

InChI-Schlüssel

MEEVDBXLYQDHAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=CC(=C1Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.